2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyrido[1,2-a][1,3,5]triazin-4-one core with a prop-2-ynylsulfanyl substituent. This structure imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the formation of the pyrido[1,2-a][1,3,5]triazin-4-one core followed by the introduction of the prop-2-ynylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrimidinylguanidines with aldehydes can lead to the formation of the triazine ring, which is then functionalized with the prop-2-ynylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The prop-2-ynylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The prop-2-ynylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the triazine core can interact with DNA, potentially disrupting cellular processes and leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoimidazo[1,2-a][1,3,5]triazin-4-one: This compound is part of an expanded DNA alphabet and has applications in synthetic biology.
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one: Known for its anticancer activity, this compound shares a similar triazine core.
Uniqueness
2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its prop-2-ynylsulfanyl substituent, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c1-2-7-15-9-11-8-5-3-4-6-13(8)10(14)12-9/h1,3-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTAVQQPCXTNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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